molecular formula C14H18O B12617936 (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one CAS No. 918831-67-1

(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one

Cat. No.: B12617936
CAS No.: 918831-67-1
M. Wt: 202.29 g/mol
InChI Key: LLNHPYGEORRVFL-LBPRGKRZSA-N
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Description

(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one: is a chiral cyclobutanone derivative. Cyclobutanones are four-membered ring ketones that are of interest in organic chemistry due to their strained ring structure, which makes them reactive intermediates in various chemical reactions. The presence of the tert-butylphenyl group adds steric bulk and influences the compound’s reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one typically involves the following steps:

    Cyclobutanone Formation: The cyclobutanone ring can be formed through [2+2] cycloaddition reactions or via intramolecular cyclization of suitable precursors.

    Introduction of the tert-Butylphenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions, where the tert-butylphenyl group is introduced to the cyclobutanone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one:

    Chemistry: As a reactive intermediate in organic synthesis.

    Biology: Potential use in studying enzyme-catalyzed reactions involving cyclobutanones.

    Medicine: Investigation of its biological activity and potential therapeutic uses.

    Industry: Use in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one would depend on its specific interactions with molecular targets. Generally, cyclobutanones can act as electrophiles in reactions with nucleophiles, and the tert-butylphenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound without the tert-butylphenyl group.

    (2S)-2-Phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a tert-butylphenyl group.

    (2S)-2-(4-Methylphenyl)cyclobutan-1-one: Similar structure with a methylphenyl group.

Uniqueness

The presence of the tert-butylphenyl group in (2S)-2-(4-tert-Butylphenyl)cyclobutan-1-one adds steric bulk, which can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it unique compared to simpler cyclobutanone derivatives.

Properties

CAS No.

918831-67-1

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(2S)-2-(4-tert-butylphenyl)cyclobutan-1-one

InChI

InChI=1S/C14H18O/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(12)15/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

LLNHPYGEORRVFL-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC2=O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCC2=O

Origin of Product

United States

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